Atypical PKCι vs. Pan-PKC Inhibitor Go 6983: Target Selectivity Comparison
CRT0066854 demonstrates preferential inhibition of PKCι (IC50 = 132 nM) and PKCζ (IC50 = 639 nM) over ROCK-II (IC50 = 620 nM) . In contrast, the widely used pan-PKC inhibitor Go 6983 inhibits PKCζ with an IC50 of 60 nM but also potently suppresses PKCα, PKCβ, PKCγ, and PKCδ (IC50 range 6–10 nM) . While Go 6983 is a more potent inhibitor of PKCζ, its lack of isoform selectivity precludes the assignment of cellular phenotypes specifically to atypical PKC signaling. CRT0066854, by largely sparing typical PKCs, enables more precise interrogation of PKCι/ζ-driven pathways [1].
| Evidence Dimension | Kinase Inhibition Potency and Isoform Selectivity |
|---|---|
| Target Compound Data | PKCι IC50 = 132 nM; PKCζ IC50 = 639 nM; ROCK-II IC50 = 620 nM |
| Comparator Or Baseline | Go 6983: PKCζ IC50 = 60 nM; PKCα IC50 = 7 nM; PKCβ IC50 = 7 nM; PKCγ IC50 = 6 nM; PKCδ IC50 = 10 nM |
| Quantified Difference | CRT0066854 is ~5-fold less potent against PKCζ than Go 6983, but exhibits >100-fold selectivity over typical PKCs (no inhibition of PKCα/β/γ/δ at relevant concentrations). Go 6983 shows <2-fold selectivity between PKCζ and other isoforms. |
| Conditions | In vitro kinase activity assays using full-length human recombinant enzymes; ATP concentration optimized per assay. |
Why This Matters
Selectivity, rather than absolute potency, is the critical parameter for pathway-specific functional studies and for minimizing confounding off-target effects in cell-based assays.
- [1] Kjær S, Linch M, Purkiss A, et al. Adenosine-binding motif mimicry and cellular effects of a thieno[2,3-d]pyrimidine-based chemical inhibitor of atypical protein kinase C isoenzymes. Biochem J. 2013;451(2):329-342. doi:10.1042/BJ20121871 View Source
